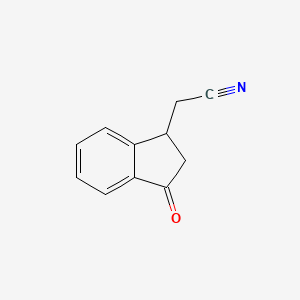
(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetonitrile: is an organic compound with a unique structure that includes an indene ring system fused with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxo-2,3-dihydro-1H-inden-1-yl)acetonitrile typically involves the reaction of indanone derivatives with nitrile-containing reagents. One common method is the Knoevenagel condensation, where indanone reacts with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: (3-Oxo-2,3-dihydro-1H-inden-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3-Oxo-2,3-dihydro-1H-inden-1-yl)acetonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development .
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it valuable in the synthesis of polymers, dyes, and other industrial products .
Mechanism of Action
The mechanism of action of (3-Oxo-2,3-dihydro-1H-inden-1-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate biological pathways, leading to various effects depending on the target .
Comparison with Similar Compounds
- (3-Oxo-2,3-dihydro-1H-inden-1-yl)acetic acid
- (2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
- 2,3-Dihydro-1H-indene-1-acetic acid
- (5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid
Uniqueness: (3-Oxo-2,3-dihydro-1H-inden-1-yl)acetonitrile is unique due to its nitrile group, which imparts distinct reactivity compared to similar compounds with carboxylic acid or hydroxyl groups. This difference in functional groups allows for a broader range of chemical transformations and applications .
Properties
CAS No. |
828267-44-3 |
|---|---|
Molecular Formula |
C11H9NO |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-(3-oxo-1,2-dihydroinden-1-yl)acetonitrile |
InChI |
InChI=1S/C11H9NO/c12-6-5-8-7-11(13)10-4-2-1-3-9(8)10/h1-4,8H,5,7H2 |
InChI Key |
MZFQSXATHJTCHT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















